molecular formula C17H13ClN2O2S B1350121 1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618383-09-8

1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1350121
CAS No.: 618383-09-8
M. Wt: 344.8 g/mol
InChI Key: OTCYPZWTFRNAHU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chlorophenyl group, a methylsulfanylphenyl group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chlorobenzene derivative.

    Introduction of the methylsulfanylphenyl group: This can be done through a nucleophilic substitution reaction where a methylsulfanylbenzene derivative reacts with the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The molecular targets and pathways involved can vary, but may include inhibition of microbial enzymes or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-phenylpyrazole-3-carboxylic Acid: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    2-(4-methylsulfanylphenyl)-5-phenylpyrazole-3-carboxylic Acid: Lacks the chlorophenyl group, which may influence its chemical properties and applications.

Uniqueness

1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both chlorophenyl and methylsulfanylphenyl groups, which can impart distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-23-14-8-2-11(3-9-14)15-10-16(17(21)22)20(19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCYPZWTFRNAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377788
Record name 2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618383-09-8
Record name 2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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